HDAC6 Inhibitor Scaffold Potential: 4-Phenylacetyl vs. 4-Benzoyl Pyrrole-2-carboxamide Core Activity
The 4-phenylacetyl pyrrole-2-carboxamide scaffold is a member of the aroylpyrrole class that has been validated as a privileged chemotype for selective HDAC6 inhibition. In a systematic SAR campaign of 4-aroylpyrrole-2-carboxamide derivatives, the 4-benzoyl analog (compound 10g) achieved an IC₅₀ of 3.9 nM against HDAC6 with superior selectivity over HDAC1 compared to the clinical candidate ACY-1215 (Ricolinostat) [1]. While direct IC₅₀ data for the 4-phenylacetyl analog are not reported in the primary literature, class-level inference from the SAR study indicates that the phenylacetyl substituent occupies the same hydrophobic binding pocket as the benzoyl group, with the extended methylene linker (-CH₂-) of the phenylacetyl moiety potentially altering binding pose and selectivity relative to the benzoyl-containing benchmark [1].
| Evidence Dimension | HDAC6 inhibitory potency (aroylpyrrole scaffold class) |
|---|---|
| Target Compound Data | Not directly reported; belongs to aroylpyrrole class with demonstrated HDAC6 IC₅₀ range from 3.9 nM to >10 µM depending on 4-acyl substitution |
| Comparator Or Baseline | 4-benzoyl-1-(4-fluorobenzyl)-N-(7-(hydroxyamino)-7-oxoheptyl)-1H-pyrrole-2-carboxamide (Compound 10g): IC₅₀ = 3.9 nM; ACY-1215 (Ricolinostat): IC₅₀ = 4.7 nM |
| Quantified Difference | Class-level: aroylpyrrole scaffold validated for sub-nanomolar HDAC6 inhibition; phenylacetyl vs. benzoyl substitution represents a defined chemical divergence point for SAR exploration |
| Conditions | In vitro HDAC6 enzymatic assay; recombinant human HDAC6; fluorogenic substrate |
Why This Matters
This compound provides a distinct chemical starting point for exploring the structure-selectivity relationship of HDAC6 inhibitors, where the phenylacetyl group may confer differential isozyme selectivity compared to benzoyl-based analogs.
- [1] Liu, J., et al. (2025). Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors. RSC Advances, 15(55), 47637–47647. doi:10.1039/d5ra06970j View Source
